5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The pyrazole moiety can be synthesized through cyclocondensation of hydrazine with a carbonyl compound, followed by nitration to introduce the nitro group . The triazole ring can be formed via cycloaddition reactions involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions including:
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole and triazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine:
Uniqueness
5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-5-13-8-6-7-9-14(13)21-16(18-19-17(21)26)12(4)22-11(3)15(23(24)25)10(2)20-22/h6-9,12H,5H2,1-4H3,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKLUIGAJZOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C(C)N3C(=C(C(=N3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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